molecular formula C23H17N5O11 B11121547 2-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11121547
M. Wt: 539.4 g/mol
InChI Key: ZHTQWGZMYPMELO-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including nitro, methoxy, and hydrazone groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazone: Reacting 2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Esterification: Reacting the hydrazone intermediate with 4-nitrobenzoic acid or its derivatives under esterification conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to amines under appropriate conditions.

    Reduction: The compound can be reduced to form various intermediates, depending on the reagents and conditions used.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives might be investigated for therapeutic applications, although specific studies would be required to determine efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE: This compound is unique due to its specific combination of functional groups.

    Other Hydrazones: Compounds with similar hydrazone linkages but different substituents.

    Nitrobenzoates: Compounds with nitrobenzoate groups but different additional functional groups.

Properties

Molecular Formula

C23H17N5O11

Molecular Weight

539.4 g/mol

IUPAC Name

[2-[(E)-[[2-(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17N5O11/c1-37-20-11-17(27(33)34)10-18(28(35)36)22(20)38-13-21(29)25-24-12-15-4-2-3-5-19(15)39-23(30)14-6-8-16(9-7-14)26(31)32/h2-12H,13H2,1H3,(H,25,29)/b24-12+

InChI Key

ZHTQWGZMYPMELO-WYMPLXKRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.